molecular formula C12H16N2O2 B12512302 2-acetamido-N-methyl-3-phenylpropanamide

2-acetamido-N-methyl-3-phenylpropanamide

Cat. No.: B12512302
M. Wt: 220.27 g/mol
InChI Key: RLHSJVFEMKHRDJ-UHFFFAOYSA-N
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Description

2-acetamido-N-methyl-3-phenylpropanamide is an organic compound with the molecular formula C12H16N2O2. It is a derivative of propanamide, featuring an acetamido group, a methyl group, and a phenyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-methyl-3-phenylpropanamide typically involves the acylation of N-methyl-3-phenylpropanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Produces carboxylic acids or amides.

    Reduction: Produces amines.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-acetamido-N-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-phenylpropanamide: Lacks the acetamido group, resulting in different chemical properties and reactivity.

    2-acetamido-3-phenylpropanamide: Lacks the N-methyl group, affecting its solubility and biological activity.

    N-acetyl-3-phenylpropanamide: Similar structure but different substitution pattern, leading to distinct chemical behavior.

Uniqueness

2-acetamido-N-methyl-3-phenylpropanamide is unique due to the presence of both the acetamido and N-methyl groups, which confer specific chemical and biological properties. These groups influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-acetamido-N-methyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSJVFEMKHRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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